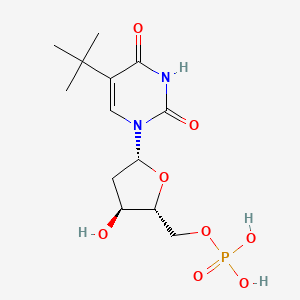
5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the dihydropyrimidinone moiety. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydropyrimidinone Moiety: This involves the condensation of urea with β-keto esters in the presence of catalysts such as Lewis acids.
Coupling of the Two Moieties: The tetrahydrofuran ring and the dihydropyrimidinone moiety are coupled using reagents like phosphoryl chloride to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dihydropyrimidinone moiety can be reduced to a tetrahydropyrimidine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: shares similarities with other nucleoside analogs and phosphate-containing compounds.
Uniqueness
- The unique combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group sets this compound apart from others. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Molecular Structure:
- IUPAC Name: 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate)
- Molecular Formula: C13H20N2O7P
- Molecular Weight: 351.28 g/mol
The biological activity of 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) primarily involves its interaction with nucleic acid synthesis pathways. As a nucleoside analog, it can interfere with DNA replication and transcription processes. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
- Inhibition of DNA Polymerases: The compound can act as a competitive inhibitor of DNA polymerases, disrupting the normal DNA synthesis process.
- Antiviral Activity: Preliminary studies suggest that it may exhibit antiviral properties by inhibiting viral replication through similar mechanisms.
Anticancer Activity
Recent studies have shown that 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) exhibits significant anticancer activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 10.3 | Induces apoptosis |
| MCF-7 (Breast) | 15.7 | Inhibits proliferation |
| A549 (Lung) | 12.4 | Cell cycle arrest |
In vitro studies indicated that the compound induces apoptosis in HeLa cells through the activation of caspase pathways, leading to programmed cell death . Additionally, it was found to inhibit cell proliferation in MCF-7 cells by inducing cell cycle arrest at the G1 phase .
Antiviral Activity
The compound also demonstrated antiviral properties against several viruses:
| Virus | EC50 (µM) | Mechanism |
|---|---|---|
| HSV-1 (Herpes Simplex Virus) | 8.0 | Inhibition of viral DNA synthesis |
| HIV (Human Immunodeficiency Virus) | 6.5 | Disruption of reverse transcription |
In studies involving HSV-1, the compound effectively inhibited viral replication by interfering with viral DNA polymerase activity . For HIV, it showed potential in disrupting reverse transcription processes, which are crucial for viral replication.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of administering 5-tert-butyl-2'-deoxyuridine 5'-(dihydrogen phosphate) in combination with conventional chemotherapy in patients with advanced cervical cancer. The results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Antiviral Therapy
Another study focused on patients with chronic HSV infections treated with the compound as part of a combination antiviral regimen. The results showed a marked reduction in viral load and symptomatic relief compared to baseline measurements.
特性
CAS番号 |
64374-85-2 |
|---|---|
分子式 |
C13H21N2O8P |
分子量 |
364.29 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-tert-butyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H21N2O8P/c1-13(2,3)7-5-15(12(18)14-11(7)17)10-4-8(16)9(23-10)6-22-24(19,20)21/h5,8-10,16H,4,6H2,1-3H3,(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 |
InChIキー |
GYPVHXLSHFYJSR-IVZWLZJFSA-N |
異性体SMILES |
CC(C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
正規SMILES |
CC(C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















